(4E)-6-[1,3-Dihydro-6-Methoxy-7-Methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-5-isobenzofuranyl]-4-Methyl-4-hexenoic Acid Methyl Ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-b-D-glucoside) involves the esterification of mycophenolic acid with methanol in the presence of an acid catalyst. The phenolic hydroxyl group is then protected with a tetra-O-acetyl-b-D-glucoside group. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-b-D-glucoside) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the ester and acetyl groups .
Major Products
The major products formed from these reactions include deprotected mycophenolic acid derivatives, alcohols, and substituted phenolic compounds .
Scientific Research Applications
Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-b-D-glucoside) is used extensively in scientific research, particularly in the fields of:
Chemistry: As a reagent for studying esterification and acetylation reactions.
Biology: In proteomics research to study protein interactions and modifications.
Medicine: As a model compound for studying the pharmacokinetics and pharmacodynamics of esterified drugs.
Industry: In the development of new biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-b-D-glucoside) involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine nucleotides. This inhibition leads to a decrease in the proliferation of B and T lymphocytes, making it useful in immunosuppressive research .
Comparison with Similar Compounds
Similar Compounds
Mycophenolate Mofetil: Another esterified form of mycophenolic acid used as an immunosuppressant.
Mycophenolate Sodium: A salt form of mycophenolic acid with similar immunosuppressive properties.
Uniqueness
Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-b-D-glucoside) is unique due to its specific ester and acetyl modifications, which enhance its stability and solubility compared to other forms of mycophenolic acid .
Properties
Molecular Formula |
C32H40O15 |
---|---|
Molecular Weight |
664.6 g/mol |
IUPAC Name |
methyl 6-[6-methoxy-7-methyl-3-oxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate |
InChI |
InChI=1S/C32H40O15/c1-15(10-12-24(37)39-7)9-11-21-26(40-8)16(2)22-13-42-31(38)25(22)27(21)47-32-30(45-20(6)36)29(44-19(5)35)28(43-18(4)34)23(46-32)14-41-17(3)33/h9,23,28-30,32H,10-14H2,1-8H3 |
InChI Key |
QSPXJODRMPWBBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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